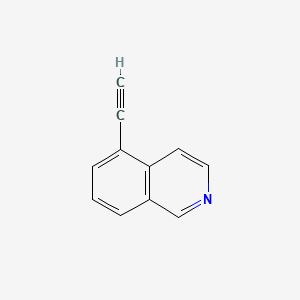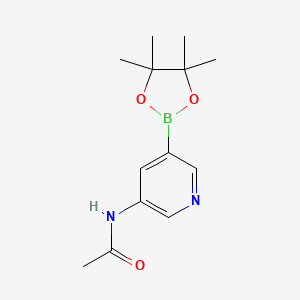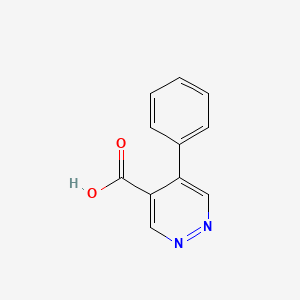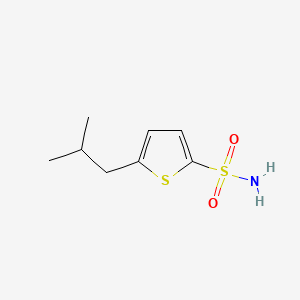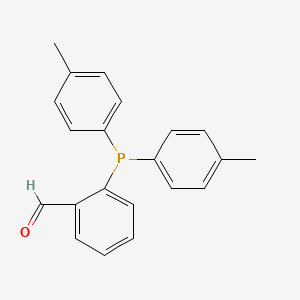
2-(二对甲苯基膦基)苯甲醛
描述
2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C21H19OP. It is characterized by the presence of a phosphine group attached to a benzaldehyde moiety, with two p-tolyl groups (methyl-substituted phenyl groups) attached to the phosphorus atom. This compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.
科学研究应用
2-(Di-p-tolylphosphino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where precise control over molecular structure is required.
作用机制
Target of Action
It is known to be a ligand, which suggests it can bind to various molecular targets to exert its effects .
Mode of Action
2-(Di-p-tolylphosphino)benzaldehyde is a ligand used in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Di-p-tolylphosphino)benzaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents .
生化分析
Biochemical Properties
2-(Di-p-tolylphosphino)benzaldehyde plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, it can form complexes with transition metals, which are essential for catalytic activity in many biochemical reactions. The nature of these interactions often involves coordination bonds between the phosphorus atom of 2-(Di-p-tolylphosphino)benzaldehyde and the metal center of the enzyme or protein .
Cellular Effects
The effects of 2-(Di-p-tolylphosphino)benzaldehyde on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For example, the presence of 2-(Di-p-tolylphosphino)benzaldehyde can alter the phosphorylation status of proteins involved in signaling cascades, thereby affecting downstream cellular responses .
Molecular Mechanism
At the molecular level, 2-(Di-p-tolylphosphino)benzaldehyde exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by forming stable complexes with metal ions in the active sites of these enzymes. This binding can either block substrate access or enhance catalytic efficiency, depending on the specific enzyme and reaction context. Additionally, 2-(Di-p-tolylphosphino)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Di-p-tolylphosphino)benzaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that 2-(Di-p-tolylphosphino)benzaldehyde can have sustained effects on cellular function, particularly in in vitro settings where it is used as a ligand in catalytic reactions .
Dosage Effects in Animal Models
The effects of 2-(Di-p-tolylphosphino)benzaldehyde in animal models vary with dosage. At low doses, it can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific concentration of 2-(Di-p-tolylphosphino)benzaldehyde is required to achieve a noticeable impact on biochemical pathways .
Metabolic Pathways
2-(Di-p-tolylphosphino)benzaldehyde is involved in several metabolic pathways, primarily those related to its role as a ligand in catalytic reactions. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for metabolic flux and the regulation of metabolite levels. The compound can also affect the activity of cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 2-(Di-p-tolylphosphino)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-(Di-p-tolylphosphino)benzaldehyde is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows 2-(Di-p-tolylphosphino)benzaldehyde to interact with key enzymes and proteins within these compartments, thereby modulating their activity and influencing cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
2-(Di-p-tolylphosphino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with di-p-tolylphosphine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Di-p-tolylphosphino)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Di-p-tolylphosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of phosphine ligands for catalytic applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dichloromethane.
Major Products Formed
Oxidation: 2-(Di-p-tolylphosphino)benzoic acid.
Reduction: 2-(Di-p-tolylphosphino)benzyl alcohol.
Substitution: Various phosphine ligands depending on the substituents introduced.
相似化合物的比较
Similar Compounds
2-(Diphenylphosphino)benzaldehyde: Similar structure but with phenyl groups instead of p-tolyl groups.
2-(Diphenylphosphino)ethylamine: Contains an ethylamine group instead of a benzaldehyde moiety.
4-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(Di-p-tolylphosphino)benzaldehyde is unique due to the presence of p-tolyl groups, which can influence the electronic properties and steric effects of the compound. This can affect its reactivity and selectivity in catalytic reactions, making it a valuable ligand for specific applications.
属性
IUPAC Name |
2-bis(4-methylphenyl)phosphanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRQJVTYBKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746383 | |
| Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-03-9 | |
| Record name | 2-[Bis(4-methylphenyl)phosphino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202865-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



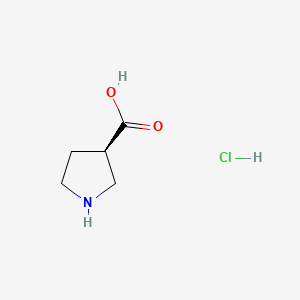
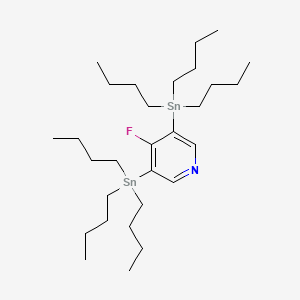

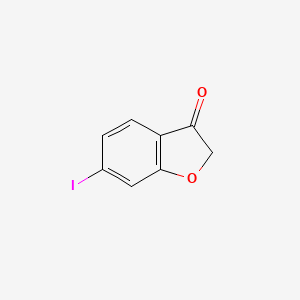
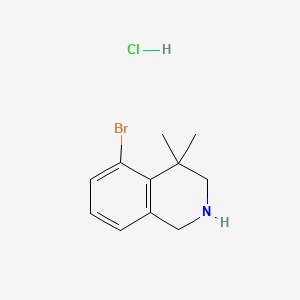
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)
iodonium triflate](/img/structure/B598164.png)


